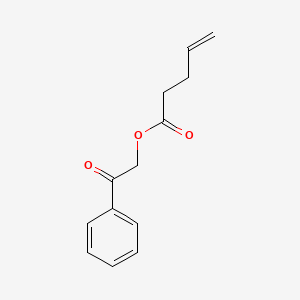

2-Oxo-2-phenylethyl pent-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

918950-40-0 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

phenacyl pent-4-enoate |

InChI |

InChI=1S/C13H14O3/c1-2-3-9-13(15)16-10-12(14)11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 |

InChI Key |

FQYHSQCJXBPLHO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)OCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2 Phenylethyl Pent 4 Enoate and Its Structural Analogs

Direct Esterification Approaches

Direct esterification strategies focus on the formation of the ester bond as the key step in the synthesis of 2-oxo-2-phenylethyl pent-4-enoate (B1234886). These methods typically involve the reaction of a suitable alcohol and a carboxylic acid, or their activated derivatives.

Condensation of 2-Oxo-2-phenylethanol with Pent-4-enoic Acid

The direct condensation of 2-oxo-2-phenylethanol (also known as 2-hydroxyacetophenone) with pent-4-enoic acid is a primary route to the target molecule. This transformation can be facilitated by acid catalysis or through the use of coupling reagents.

Acid-catalyzed esterification, or Fischer esterification, is a classic method for the formation of esters from a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk In the context of 2-oxo-2-phenylethyl pent-4-enoate synthesis, this would involve the reaction of 2-oxo-2-phenylethanol and pent-4-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comresearchgate.netkhanacademy.org

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| Carboxylic Acid | Alcohol | H₂SO₄ or TsOH | Excess Alcohol or Toluene | Reflux with water removal | Ester |

| Pent-4-enoic acid | 2-Oxo-2-phenylethanol | H₂SO₄ | Toluene | Reflux with Dean-Stark trap | This compound |

To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve higher yields under milder conditions, various coupling reagents are employed. The Steglich esterification, which utilizes a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a widely used method. organic-chemistry.orgorganic-chemistry.orgnih.gov

In this procedure, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the alcohol (2-oxo-2-phenylethanol) to furnish the desired ester, with the DCC being converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for acid-sensitive substrates and for the esterification of sterically hindered alcohols. organic-chemistry.orgcommonorganicchemistry.com

Table 2: Typical Reagents for Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature |

| Pent-4-enoic acid | 2-Oxo-2-phenylethanol | DCC | DMAP | Dichloromethane (DCM) | Room Temperature |

| Undec-10-enoic acid | 1-Phenylethanol | DCC | DMAP | Not specified | Room Temperature |

Reaction of Phenacyl Halides with Pent-4-enoate Salts

An alternative and efficient route to this compound involves the reaction of a phenacyl halide, typically phenacyl bromide (2-bromoacetophenone), with a salt of pent-4-enoic acid, such as potassium or sodium pent-4-enoate. This is a nucleophilic substitution reaction where the carboxylate anion displaces the halide from the phenacyl bromide. unishivaji.ac.in

The reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the dissolution of the carboxylate salt and to promote the SN2 reaction mechanism. The use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially when dealing with reactants in different phases (e.g., a solid carboxylate salt and an organic solvent). princeton.edualfachemic.comcrdeepjournal.orgijirset.com Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB). unishivaji.ac.incrdeepjournal.org The PTC facilitates the transfer of the carboxylate anion from the solid or aqueous phase into the organic phase where it can react with the phenacyl halide. princeton.eduijirset.com

Table 3: Conditions for Synthesis via Phenacyl Halides

| Phenacyl Halide | Carboxylate Salt | Catalyst | Solvent | Temperature |

| Phenacyl bromide | Potassium pent-4-enoate | TBAB / Dibenzo- ijirset.com-crown-6 | Acetonitrile | Room Temperature |

| Phenacyl bromide | Potassium benzoate | TBAB / Dibenzo- ijirset.com-crown-6 | Acetonitrile | Room Temperature |

Synthesis of the 2-Oxo-2-phenylethyl (Phenacyl) Moiety and its Derivatives

The synthesis of the phenacyl moiety, which is a key structural component of the target molecule, and its derivatives, particularly α-keto esters, is a fundamental aspect of organic chemistry with a variety of preparative methods.

Preparation of Alpha-Keto Esters and Related Phenacyl Structures

Alpha-keto esters are a class of compounds characterized by a ketone functional group adjacent to an ester group. The phenacyl group in this compound can be considered as part of a broader family of α-keto structures. Several synthetic strategies are available for their preparation.

One of the most direct methods for synthesizing α-keto esters is the reaction of a Grignard reagent with a dialkyl oxalate, such as diethyl oxalate. tandfonline.comtandfonline.comgoogle.com This reaction, when carefully controlled at low temperatures (e.g., -78 °C), allows for the selective addition of one equivalent of the Grignard reagent to one of the ester groups of the oxalate, yielding the α-keto ester upon workup. tandfonline.comresearchgate.net For the synthesis of a phenacyl precursor, a phenylmagnesium halide would be the Grignard reagent of choice.

Another significant approach is the Friedel-Crafts acylation of an aromatic compound, such as benzene, with an acylating agent derived from oxalic acid, like oxalyl chloride or a monoester monoacid chloride of oxalate. organic-chemistry.orgrsc.orgorganic-chemistry.org This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), introduces the α-keto ester functionality onto the aromatic ring. organic-chemistry.orgorgsyn.org

Furthermore, the oxidation of acetophenones provides a direct route to the corresponding phenylglyoxals (α-keto aldehydes), which can be further transformed. mdpi.comresearchgate.netorgsyn.org Reagents like selenium dioxide (SeO₂) have been traditionally used for this purpose. mdpi.comresearchgate.net More recently, methods involving iodine in combination with an oxidant like tert-butyl hydroperoxide (TBHP) or in a solvent like DMSO have been developed for the oxidative coupling of acetophenones with alcohols to directly yield α-ketoesters. organic-chemistry.org This iodine-mediated oxidative esterification is an efficient method for generating various α-ketoesters. organic-chemistry.org

The synthesis of 2-oxo-2-phenylethanol, the alcohol component for the direct esterification, can be achieved through various routes, including the hydrogenation of styrene oxide or the enzymatic hydrolysis of styrene oxide followed by oxidation. colab.wsgoogle.comwikipedia.orgnih.govnih.govnih.gov

Table 4: Overview of Synthetic Methods for α-Keto Esters and Phenacyl Precursors

| Method | Substrates | Reagents | Key Features |

| Grignard Reaction | Grignard Reagent, Diethyl Oxalate | Ether or THF | Requires low temperature to prevent double addition |

| Friedel-Crafts Acylation | Arene, Oxalyl Chloride/Monoester Monoacid Chloride | AlCl₃ | Electrophilic aromatic substitution |

| Oxidation of Acetophenones | Acetophenone (B1666503), Alcohol | I₂/TBHP or I₂/DMSO | Direct oxidative esterification |

| Oxidation of Acetophenones | Acetophenone | SeO₂ | Forms phenylglyoxal intermediate |

| From Styrene Oxide | Styrene Oxide | H₂, Catalyst or Enzymes | Leads to 2-oxo-2-phenylethanol |

Functional Group Interconversions Leading to the Phenacyl System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another through processes like substitution, oxidation, or reduction fiveable.meic.ac.uk. The creation of the phenacyl system, characterized by a ketone adjacent to an ester, can be achieved through several FGI pathways. These transformations are crucial for building the core structure of many organic compounds from simpler, more readily available starting materials fiveable.mesolubilityofthings.com.

Key strategies for synthesizing the phenacyl ester moiety include:

Esterification of a Phenacyl Alcohol: The oxidation of a precursor like 2-hydroxy-1-phenylethanone (phenacyl alcohol) to the corresponding α-keto acid, followed by esterification.

Nucleophilic Substitution: The reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with a carboxylate salt. This is a direct and common method for forming phenacyl esters.

Oxidation of an α-Hydroxy Ester: A pre-formed α-hydroxy ester can be oxidized to the target α-keto ester using various oxidizing agents.

These interconversions are fundamental in designing synthetic routes, enabling chemists to manipulate molecular structures with precision solubilityofthings.com.

Table 1: Selected Functional Group Interconversion (FGI) Strategies for Phenacyl Systems

| Starting Material Type | Target Functional Group | Reagents/Reaction Type | Description |

|---|---|---|---|

| Alkyl Halide | Ester | Carboxylate, Nucleophilic Substitution | A phenacyl halide reacts with a carboxylate anion to form the ester bond. |

| Secondary Alcohol | Ketone | Oxidizing Agent (e.g., PCC, Swern) | Oxidation of a secondary alcohol precursor (e.g., 2-hydroxy-2-phenylethyl ester) yields the ketone functionality. |

Synthesis of the Pent-4-enoate Moiety and its Derivatives

The pent-4-enoate portion of the target molecule provides the terminal alkene functionality, a versatile handle for further chemical modifications. Its synthesis is typically approached by first preparing the parent carboxylic acid or a simple ester thereof.

Pent-4-enoic acid is an unsaturated carboxylic acid characterized by a terminal double bond nbinno.com. It can be synthesized through various methods. One common industrial approach involves the condensation of allyl chloride with diethyl malonate under alkaline conditions, followed by saponification and decarboxylation to yield the final acid google.com. Another method is the oxidation of 4-pentenal nbinno.com.

Once the acid is obtained, it can be readily converted to its esters via standard esterification procedures. For example, the reaction of pent-4-enoic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄) under reflux conditions produces the corresponding ester prepchem.com.

Table 2: Example of Esterification of Pent-4-enoic Acid

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|

The introduction of a terminal alkene is a frequent objective in organic synthesis organic-chemistry.org. While the pent-4-enoate moiety is often built from precursors already containing the double bond, it is also synthetically instructive to consider methods for creating such a functionality on a precursor molecule. Several classic and modern olefination reactions are suitable for this purpose, typically involving the conversion of a carbonyl group (an aldehyde or ketone) into a C=CH₂ group organic-chemistry.org.

Key methods include:

The Wittig Reaction: This reaction uses a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) to convert an aldehyde or ketone into an alkene nih.gov. It is one of the most versatile and widely used methods for alkene synthesis.

Julia-Kocienski Olefination: An optimized version of the Julia olefination, this reaction involves a sulfone reagent and a base to transform carbonyl compounds into alkenes organic-chemistry.org.

Tebbe Olefination: The Tebbe reagent provides a method for the methylenation of esters and other carbonyl compounds that are often unreactive in the Wittig reaction organic-chemistry.org.

Rhodium-Catalyzed Methylenation: A mild, non-basic method that uses trimethylsilyldiazomethane and triphenylphosphine to convert aldehydes into terminal alkenes with excellent yields organic-chemistry.org.

These methods provide a powerful arsenal for constructing molecules that require a terminal double bond, a common structural motif in natural products and synthetic intermediates nih.gov.

Table 3: Comparison of Selected Methods for Terminal Alkene Synthesis

| Method | Key Reagent | Carbonyl Substrate | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Aldehyd, Ketone | Widely used, reliable, stereoselectivity can be controlled. nih.gov |

| Julia-Kocienski Olefination | Benzothiazolyl sulfone | Aldehyd, Ketone | Mild conditions, easily removable byproducts. organic-chemistry.org |

Chemoenzymatic and Biocatalytic Approaches to Alpha-Keto Esters

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions that are often difficult to achieve with traditional chemical methods mdpi.com. Chemoenzymatic approaches, which combine biological and chemical transformations, are particularly valuable for the synthesis of complex molecules like alpha-keto esters mdpi.combeilstein-journals.org.

Enzymes such as transaminases (ATAs) and ketoreductases (KREDs) are frequently employed:

Transaminases (ATAs): These enzymes can catalyze the amination of α-diketones to produce α-amino ketones, which are valuable precursors to other N-heterocyclic compounds or can be further transformed into α-keto derivatives d-nb.info.

Ketoreductases (KREDs): KREDs are used for the stereoselective reduction of keto groups. In a dynamic kinetic resolution (DKR) process, a KRED can selectively reduce one enantiomer of a racemic α-substituted β-keto ester, leading to products with high stereopurity acs.org.

Iron/α-Ketoglutarate (Fe/αKG) Dependent Dioxygenases: These enzymes perform a wide range of oxidative transformations with high chemo-, regio-, and stereocontrol, representing a powerful tool for C-H functionalization in complex molecule synthesis nih.gov.

These enzymatic methods provide greener and more efficient synthetic routes, avoiding the need for harsh reagents and complex purification steps mdpi.combeilstein-journals.org.

Table 4: Biocatalytic Approaches Relevant to α-Keto Ester Synthesis

| Enzyme Class | Transformation | Substrate Example | Key Advantage |

|---|---|---|---|

| Transaminase (ATA) | Ketone amination | α-Diketones | Forms α-amino ketones, which are precursors to other functional groups. d-nb.info |

| Ketoreductase (KRED) | Stereoselective ketone reduction | β-Keto esters | Achieves high enantiomeric and diastereomeric excess via dynamic kinetic resolution. acs.org |

Phenacyl Group as a Temporary Protecting Group Strategy in Synthesis

In multi-step organic synthesis, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule ic.ac.uk. The phenacyl (Pac) group is an effective protecting group, particularly for carboxylic acids, thiols (cysteine residues), and amino groups researchgate.netrsc.org. Its utility stems from its stability under many reaction conditions and the specific, mild methods available for its removal researchgate.netrsc.org.

Protection: The phenacyl group is typically introduced via an N,S-alkylation reaction, for example, by reacting the functional group (e.g., a thiol or a carboxylic acid) with a phenacyl halide like phenacyl bromide researchgate.net.

Deprotection: The removal of the phenacyl group can be accomplished under conditions that often leave other protecting groups intact. A common method is treatment with zinc (Zn) or magnesium (Mg) in acetic acid researchgate.netrsc.org. For phenacyl esters, deprotection can also be achieved using 1 N sodium thiophenoxide researchgate.net. Furthermore, derivatives like the p-hydroxyphenacyl (pHP) group can be removed photolytically, offering excellent temporal control over the deprotection step nih.gov.

The phenacyl group has been successfully applied in complex syntheses, such as solid-phase peptide synthesis, where it can protect the side chains of cysteine or aspartic acid residues researchgate.netnih.govacs.org. This strategy prevents unwanted side reactions and simplifies the final deprotection steps of the synthetic sequence rsc.org.

Table 5: Use of the Phenacyl Group as a Protecting Group

| Functional Group Protected | Protection Reagent | Deprotection Conditions | Application Example | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Phenacyl Halide | Zn/AcOH or Mg/AcOH | Cysteine protection in peptide synthesis. | researchgate.netrsc.org |

| Carboxylic Acid (-COOH) | Phenacyl Halide | Sodium thiophenoxide; Zn/AcOH | β-carboxyl group of aspartate in peptide synthesis. | researchgate.netnih.gov |

Mechanistic Elucidation and Kinetic Studies on Transformations of 2 Oxo 2 Phenylethyl Pent 4 Enoate

Investigation of Catalytic Cycles and Intermediates

The reactivity of 2-Oxo-2-phenylethyl pent-4-enoate (B1234886) is dictated by the interplay of its functional groups. The β-keto ester can act as a nucleophile (through its enolate) or an electrophile, while the terminal double bond is susceptible to a variety of addition reactions. Catalytic activation can unlock several reaction pathways, each proceeding through distinct intermediates.

One plausible transformation for 2-Oxo-2-phenylethyl pent-4-enoate is an intramolecular Rauhut-Currier reaction . This reaction, also known as the vinylogous Morita-Baylis-Hillman reaction, involves the coupling of an activated alkene with a Michael acceptor, typically catalyzed by a nucleophile such as a tertiary phosphine (B1218219) or amine. wikipedia.org In the case of this compound, the terminal alkene can act as both the activated alkene and the Michael acceptor in an intramolecular fashion.

The proposed catalytic cycle, initiated by a nucleophilic catalyst like tributylphosphine, would involve the following key steps:

Nucleophilic Addition: The catalyst adds to the β-position of the pentenoate's double bond, forming a zwitterionic phosphonium (B103445) enolate intermediate.

Intramolecular Michael Addition: The enolate then attacks the α-position of the activated alkene (the same molecule), leading to the formation of a cyclic intermediate.

Proton Transfer and Catalyst Elimination: A subsequent proton transfer and elimination of the catalyst would regenerate the catalyst and yield the cyclized product.

Another potential reaction pathway involves palladium-catalyzed intramolecular reactions . Allyl β-keto esters are known to undergo a variety of transformations in the presence of palladium catalysts. nih.gov These reactions typically proceed through the formation of a π-allylpalladium intermediate. For this compound, the reaction would likely initiate with the formation of a palladium enolate. nih.gov This intermediate could then undergo several subsequent steps, such as reductive elimination or β-hydrogen elimination, to form various cyclic or rearranged products. nih.gov

Furthermore, organocatalyzed intramolecular Michael additions represent a significant class of reactions for substrates like this compound. Chiral amines or their derivatives can activate the β-keto ester to form an enamine or enolate, which can then undergo a stereocontrolled intramolecular conjugate addition to the terminal alkene. researchgate.netrsc.org

Understanding Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites and the potential for the formation of new stereocenters make the study of regioselectivity and stereoselectivity in the reactions of this compound particularly important.

Regioselectivity in these transformations would primarily concern which of the possible cyclization pathways is favored. For instance, in a potential intramolecular reaction, cyclization could theoretically lead to different ring sizes. However, based on the principles of ring strain and the well-established patterns in intramolecular reactions, the formation of five- or six-membered rings is generally favored. In the context of an intramolecular Rauhut-Currier reaction, the regioselectivity is inherently controlled by the connectivity of the substrate, leading to a specific cyclic ketone.

Stereoselectivity is a critical aspect, especially in the context of asymmetric catalysis. The formation of new chiral centers during the cyclization of this compound can be controlled by the use of chiral catalysts.

In an asymmetric intramolecular Michael addition , a chiral organocatalyst, such as a primary or secondary amine derived from a chiral source, can create a chiral environment around the reactive species. researchgate.net This forces the intramolecular attack to occur from a specific face, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is often rationalized by the formation of a specific transition state assembly where steric interactions are minimized.

Similarly, in palladium-catalyzed asymmetric allylic alkylations of related β-keto esters, the stereochemistry is determined by the chiral ligand coordinated to the palladium center. The ligand influences the geometry of the π-allylpalladium intermediate and directs the nucleophilic attack of the enolate to a specific face of the allyl system.

The diastereoselectivity of these reactions can be influenced by the substrate itself and the reaction conditions. In some cases, the initial kinetic product may not be the most stable diastereomer. Epimerization at the acidic α-carbon of the β-keto ester functionality can lead to a thermodynamically controlled product distribution. nih.gov

Kinetic Isotope Effects and Rate-Determining Steps

For an intramolecular Rauhut-Currier reaction , a key step is often the proton transfer that regenerates the catalyst. If this proton transfer is the RDS, a primary kinetic isotope effect would be expected upon deuteration of the α-position of the keto ester.

In palladium-catalyzed reactions , if the C-H bond activation of the enolate is the rate-determining step, a primary KIE would be observed.

Computational studies on similar reactions, such as the DABCO-catalyzed Rauhut-Currier reaction, have shown that the 1,3-hydrogen shift can be the rate-determining step, which would be sensitive to isotopic substitution. rsc.org

Reaction Thermodynamics and Pathway Energetics

The feasibility and outcome of a chemical reaction are governed by its thermodynamics and the energetics of the various possible reaction pathways. For the transformations of this compound, computational chemistry, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction thermodynamics and the energy profiles of different mechanistic routes.

DFT calculations on analogous Rauhut-Currier reactions have been used to map out the potential energy surfaces of the reaction, identifying the transition state structures and their corresponding activation energies. rsc.org Such studies can help to rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states. The pathway with the lower activation energy will be the kinetically favored one.

Role of Solvents and Additives in Reaction Mechanisms

Solvents can play a crucial role in the transformations of this compound by influencing the stability of charged intermediates and transition states, and by participating directly in the reaction mechanism.

In reactions involving polar or charged intermediates, such as the zwitterionic species in the Rauhut-Currier reaction, polar solvents can stabilize these species, potentially accelerating the reaction. The keto-enol tautomerism of the β-keto ester functionality is also highly sensitive to the solvent environment. acs.org

In palladium-catalyzed reactions, the choice of ligands, co-catalysts, and additives can dramatically influence the reactivity, selectivity, and stability of the catalytic system. For instance, the addition of a base is often necessary to generate the nucleophilic enolate from the β-keto ester.

The following table summarizes the key functionalities and their potential roles in the reactivity of this compound:

| Functional Group | Potential Role in Reactions |

| β-Keto Ester | Nucleophile (as enolate), Electrophile |

| Terminal Alkene | Michael Acceptor, Activated Alkene |

| Phenacyl Group | Can influence electronics and sterics |

Computational Chemistry and Spectroscopic Characterization for Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of "2-Oxo-2-phenylethyl pent-4-enoate" at an electronic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

For "2-oxo-2-phenylethyl diisopropylcarbamate," DFT calculations, in conjunction with X-ray crystallography, have been used to understand its molecular geometry. nih.gov It was observed that the carbamate (B1207046) and benzoyl groups are nearly perpendicular to each other, with a dihedral angle of 88.97 (5)°. nih.gov This perpendicular arrangement is a key structural feature that influences the molecule's reactivity. nih.gov DFT calculations can further be employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity, with a smaller gap generally indicating higher reactivity.

In a hypothetical DFT study of "2-Oxo-2-phenylethyl pent-4-enoate (B1234886)," one could expect to model the geometry, including the bond lengths and angles of the ester and ketone functionalities, as well as the conformation of the pent-4-enoate chain. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and reaction dynamics of "this compound" over time. By simulating the movement of atoms, MD can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures.

While direct MD simulation data for "this compound" is not available, studies on related systems, like the human 2-oxoglutarate dehydrogenase complex, demonstrate the utility of this technique. mdpi.com In that research, MD simulations were used to investigate the interactions between different protein subunits, providing insights into the dynamic nature of the complex. mdpi.com

For "this compound," MD simulations could be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in solution. The flexibility of the pent-4-enoate chain and the rotation around the ester bond can be explored to understand how the molecule might orient itself to interact with other reactants or catalysts.

Simulate Reaction Pathways: While computationally intensive, MD simulations can be used to model the approach of a reactant to "this compound" and to visualize the trajectory leading to a transition state. This can be particularly useful for understanding the stereoselectivity of reactions involving the chiral center that could be generated at the α-carbon.

Study Solvent Effects: Investigate how the solvent influences the conformation and reactivity of the molecule. The explicit modeling of solvent molecules can provide a more realistic picture of the reaction environment.

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Advanced spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, allowing for the direct observation and characterization of transient intermediates and final products.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of reaction products and intermediates with high accuracy. This information is vital for confirming the identity of newly synthesized compounds and for piecing together reaction pathways.

In the study of a related compound, "2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate," mass spectrometry was used to identify key fragments, which in turn confirmed the proposed structure. mdpi.com The observation of fragments corresponding to the (4-chlorobenzylidyne)oxonium ion and the 4-chlorobenzene-1-ylium ion were consistent with the expected fragmentation pattern. mdpi.com

For reactions involving "this compound," HRMS would be invaluable for:

Product Identification: Accurately determining the mass of the reaction products to confirm their elemental composition.

Intermediate Trapping: In some cases, reactive intermediates can be trapped and analyzed by HRMS, providing direct evidence for a proposed reaction mechanism.

Isotopic Labeling Studies: By using isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O), HRMS can be used to track the fate of specific atoms throughout a reaction, offering definitive proof of bond-forming and bond-breaking steps.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Reaction Progress

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need to isolate intermediates. By acquiring NMR spectra at various time points during a reaction, the appearance of products and the disappearance of reactants can be quantified.

The structural elucidation of "2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate" was achieved through a combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC experiments. mdpi.com These methods allowed for the unambiguous assignment of all proton and carbon signals. mdpi.com

For "this compound," in situ NMR could be applied to:

Monitor Reaction Kinetics: By integrating the signals of reactants and products over time, the reaction rate and order can be determined.

Detect Intermediates: The appearance and subsequent disappearance of new signals in the NMR spectrum can indicate the formation of transient intermediates.

Elucidate Reaction Mechanisms: By observing changes in chemical shifts and coupling constants, information about the structural transformations occurring during the reaction can be obtained. For instance, the progress of an addition reaction to the double bond of the pent-4-enoate moiety could be followed by observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the saturated product.

X-ray Crystallography of Key Derivatives or Co-crystals for Structure-Reactivity Relationships

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information about bond lengths, bond angles, and intermolecular interactions. This structural data is fundamental to understanding a molecule's reactivity.

While a crystal structure for "this compound" is not reported, the structures of several related compounds have been determined. For example, the crystal structure of "2-oxo-2-phenylethyl diisopropylcarbamate" reveals that the molecule crystallizes in a way that facilitates weak C-H···O hydrogen bonds, forming infinite chains. nih.gov Similarly, the crystal structure of "2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate" shows that molecules are linked into chains by C-H···O hydrogen bonds. nih.gov

The crystal structure of a derivative of "this compound" would provide invaluable data for understanding its structure-reactivity relationship. Key insights would include:

Conformation in the Solid State: The precise arrangement of the phenyl group, the ketone, the ester, and the pent-4-enoate chain would be revealed.

Intermolecular Interactions: The presence of hydrogen bonds, π-stacking, or other non-covalent interactions in the crystal lattice can influence the reactivity of the compound in the solid state and provide insights into its behavior in solution.

Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Below is a table summarizing the crystallographic data for a related compound, "2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate". nih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₁₅N₃O₄ |

| Molecular Weight | 385.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9256 (14) |

| b (Å) | 14.8256 (14) |

| c (Å) | 7.6787 (6) |

| β (°) | 90.566 (7) |

| Volume (ų) | 1812.9 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Synthetic Utility and Future Perspectives of 2 Oxo 2 Phenylethyl Pent 4 Enoate in Organic Synthesis

Applications as a Versatile Synthetic Intermediate

The strategic placement of two distinct reactive moieties, the terminal alkene and the α-keto phenacyl ester, within a single molecular framework endows 2-Oxo-2-phenylethyl pent-4-enoate (B1234886) with significant potential as a versatile synthetic intermediate. These functional groups can be addressed either sequentially or concurrently, providing a platform for the efficient assembly of complex organic molecules.

The presence of both a dienophile (the terminal alkene) and a nucleophilic center precursor (the α-keto ester) makes 2-Oxo-2-phenylethyl pent-4-enoate an attractive starting material for the synthesis of intricate carbocyclic and heterocyclic systems.

One of the most powerful strategies for ring construction is the Diels-Alder reaction , a type of [4+2] cycloaddition. The terminal alkene of this compound can readily participate as a dienophile with a variety of dienes to furnish cyclohexene (B86901) derivatives. The reaction's stereospecificity and predictable regioselectivity allow for the controlled installation of multiple stereocenters. The resulting cycloadduct, still bearing the α-keto phenacyl ester moiety, is primed for further elaboration, such as lactonization or the introduction of additional functional groups.

Moreover, the terminal alkene is a suitable substrate for various cycloaddition reactions beyond the Diels-Alder, including [2+2] and [3+2] cycloadditions, opening avenues to cyclobutanes, pyrrolidines, and isoxazolidines, which are common cores in many biologically active compounds. grafiati.com

Palladium-catalyzed cascade reactions represent another elegant approach to complex scaffolds. For instance, a palladium-catalyzed annulation could be envisioned, where the terminal alkene participates in a carbopalladation or aminopalladation event, followed by an intramolecular C-H activation or coupling with the phenacyl group, leading to fused or bridged ring systems. acs.org The utility of related β-ketonitriles in palladium-catalyzed annulations to form dihydrocyclopenta[b]chromenes highlights the potential for similar transformations with this compound. acs.org

The α-keto ester functionality can also be a linchpin for constructing heterocyclic frameworks. Condensation reactions with binucleophiles are a classic and effective method for heterocycle synthesis. For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The interaction of similar 2-oxo esters with reagents like 5-aminotetrazole (B145819) has been shown to produce complex azaheterocycles, suggesting a rich reaction chemistry for this compound in this area. nih.gov

Beyond its utility in constructing cyclic systems, this compound can serve as a precursor to a wide array of functionalized acyclic compounds. The terminal alkene is a versatile handle for introducing new functional groups with high regioselectivity.

Hydrofunctionalization reactions of the terminal alkene offer a direct route to various functionalities. For example, hydroboration-oxidation would yield a primary alcohol, while a Wacker-type oxidation would produce a methyl ketone. Hydroamination and hydrosilylation reactions, often achieved with high regio- and enantioselectivity using transition metal catalysis, could provide access to chiral amines and silanes, respectively. nih.gov These transformations are foundational in synthetic chemistry, converting a simple alkene into a more complex and valuable functional group.

The alkene moiety is also susceptible to oxidative cleavage , for instance, through ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage. This would unmask a carboxylic acid or an aldehyde, providing a different avenue for further synthetic elaboration.

The α-keto ester itself is a site of rich reactivity. Reduction of the ketone would lead to an α-hydroxy ester, a common motif in many natural products. Reaction with Grignard or organolithium reagents would afford tertiary alcohols. The ester can also be hydrolyzed, saponified, or converted to an amide, further expanding the range of accessible derivatives. youtube.com

Strategies for Orthogonal Reactivity Control

A key advantage of a multifunctional building block like this compound lies in the ability to selectively manipulate one functional group in the presence of others. This requires a careful selection of reagents and reaction conditions, a concept known as orthogonal reactivity .

The phenacyl ester is a particularly interesting protecting group for the carboxylic acid functionality. It is stable to the acidic conditions often used for the manipulation of other functional groups but can be cleaved under specific, mild conditions. Reductive cleavage using zinc in acetic acid is a classic method for deprotection. ddugu.ac.in More contemporary methods include the use of soft nucleophiles like sodium thiophenoxide or photolysis, which offer excellent orthogonality with many other protecting groups and reaction conditions. ddugu.ac.in This allows for the unmasking of the carboxylic acid at a desired stage of a synthetic sequence without disturbing the rest of the molecule.

The terminal alkene can be functionalized under conditions that leave the α-keto ester untouched. For example, many transition metal-catalyzed reactions, such as cross-metathesis or hydroformylation, can be performed chemoselectively on the alkene. Conversely, the α-keto group can be selectively reduced or engaged in condensation reactions while preserving the alkene for later-stage functionalization.

The ability to perform these transformations orthogonally is crucial for the strategic planning of a multi-step synthesis. For instance, one could envision a sequence where the terminal alkene is first used in a cycloaddition reaction, the resulting product is further elaborated, and finally, the phenacyl group is cleaved to reveal a carboxylic acid for peptide coupling or other transformations. The selective deprotection of different ester types, such as allyl and phenacyl esters, under distinct conditions exemplifies the power of orthogonal protection strategies in complex molecule synthesis. thieme-connect.de

Development of Novel Catalytic Transformations

The structure of this compound makes it an ideal substrate for the development of new catalytic methods. The field of enantioselective catalysis, in particular, could benefit from the challenges and opportunities presented by this molecule.

Asymmetric catalysis targeting the terminal alkene could lead to the synthesis of a wide range of chiral building blocks. For example, the development of new chiral catalysts for the enantioselective hydroamination, hydroboration, or cyclopropanation of this compound would be of significant interest. The presence of the α-keto ester could potentially influence the stereochemical outcome of these reactions through chelation or other non-covalent interactions with the catalyst.

The α-keto ester functionality is also a target for asymmetric catalysis. Enantioselective reduction of the ketone to produce a chiral α-hydroxy ester is a well-established transformation, but the development of new, more efficient, and selective catalysts is an ongoing area of research. Similarly, enantioselective additions of nucleophiles to the ketone, such as the cyanation or allylation, would provide access to valuable chiral tertiary alcohols. researchgate.net

Furthermore, the bifunctional nature of the molecule could be exploited in the design of novel cascade reactions . A single catalyst could potentially orchestrate a sequence of transformations, for example, an initial functionalization of the alkene followed by a cyclization involving the keto-ester. Such catalytic cascades are highly desirable as they can significantly reduce the number of synthetic steps, leading to more efficient and sustainable chemical processes.

Future Research Directions and Potential Innovations

The synthetic potential of this compound is far from fully realized, and several exciting avenues for future research can be envisioned.

In the realm of medicinal chemistry , this building block could be employed in the synthesis of novel drug candidates. The diverse scaffolds accessible from this starting material, including various carbocycles and heterocycles, are prevalent in many biologically active natural products and pharmaceuticals. Its use in diversity-oriented synthesis could rapidly generate libraries of complex molecules for high-throughput screening.

In materials science , the terminal alkene could be utilized for polymerization or for grafting onto surfaces, while the phenacyl group could serve as a photolabile linker for the controlled release of molecules from a material. The development of functional polymers and smart materials based on this versatile monomer is a plausible and intriguing prospect.

The exploration of biocatalysis for the transformation of this compound is another promising direction. Enzymes could offer unparalleled chemo-, regio-, and stereoselectivity for the functionalization of either the alkene or the keto-ester, providing environmentally friendly alternatives to traditional chemical methods.

Data Tables

Table 1: Potential Reactions at the Terminal Alkene Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl Ketone |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O or Me₂S | Aldehyde |

| Diels-Alder Cycloaddition | Conjugated Diene, Heat | Cyclohexene |

| Heck Coupling | Aryl Halide, Pd Catalyst, Base | Substituted Alkene |

Table 2: Potential Reactions at the α-Keto Ester Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Ketone Reduction | NaBH₄, MeOH | α-Hydroxy Ester |

| Grignard Addition | RMgX, Et₂O | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR, THF | α,β-Unsaturated Ester |

| Condensation | Hydrazine (H₂NNH₂), EtOH | Pyrazole Derivative |

| Phenacyl Ester Cleavage | Zn, Acetic Acid | Carboxylic Acid |

| Saponification | NaOH, H₂O/EtOH | Carboxylate Salt |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Oxo-2-phenylethyl pent-4-enoate and its derivatives?

- Methodology :

- Me₃Al-mediated domino reactions : A key approach involves nucleophilic addition followed by intramolecular cyclization, as demonstrated for structurally similar 2-(2-oxo-2-phenylethyl)benzonitriles. This method yields high regioselectivity and has been applied to synthesize bioactive isoquinolines .

- Catalytic allylic substitution : Transition-metal or organocatalytic systems can facilitate the formation of pent-4-enoate backbones, leveraging α,β-unsaturated esters as intermediates (e.g., tert-butyl derivatives in ).

- Esterification strategies : Ethyl or methyl esters of 2-oxo-2-phenylethyl derivatives are synthesized via classical esterification, with yields optimized by controlling reaction time and acid catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : -NMR identifies vinyl protons (δ 5.5–6.5 ppm for pent-4-enoate) and aromatic resonances (δ 7.2–7.8 ppm for phenyl groups). -NMR confirms carbonyl carbons (δ 190–210 ppm for ketones, δ 165–175 ppm for esters) .

- IR spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1680 cm (ketone C=O) distinguish functional groups .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, as seen in phenacyl benzoate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for Me₃Al-mediated synthesis of 2-Oxo-2-phenylethyl derivatives?

- Critical factors :

- Stoichiometry : A 1:1.2 ratio of substrate to Me₃Al minimizes side reactions (e.g., over-alkylation) .

- Solvent effects : Non-polar solvents (toluene, CHCl) enhance reaction rates by stabilizing Me₃Al intermediates.

- Temperature control : Reactions performed at −20°C to 0°C improve cyclization selectivity.

Q. What mechanistic insights explain the antiproliferative activity of 2-Oxo-2-phenylethyl derivatives in cancer cell lines?

- Structure-activity relationships (SAR) :

- Electron-withdrawing substituents (e.g., fluorine on phenyl rings) enhance activity by increasing electrophilicity at the ketone moiety, as observed in U-87 glioblastoma cells .

- Conjugated enoate systems : The pent-4-enoate group facilitates cellular uptake via passive diffusion, as shown in H1299 lung cancer models .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar 2-Oxo-2-phenylethyl derivatives?

- Analytical strategies :

- Meta-analysis : Cross-referencing data from independent studies (e.g., comparing antiproliferative IC values in vs. synthetic yields in ).

- Structural validation : Re-evaluating purity via HPLC-MS and confirming stereochemistry via NOESY or X-ray diffraction .

- Biological replication : Testing compounds in standardized assays (e.g., NCI-60 panel) to control for cell-line-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.